(3-(o-Tolyl)isoxazol-5-yl)methanamine, also known as C-(3-o-tolyl-isoxazol-5-yl)-methanamine, is a chemical compound belonging to the isoxazole family. It features a five-membered ring structure that includes three carbon atoms, one nitrogen atom, and one oxygen atom, characteristic of isoxazoles. The compound is further characterized by the presence of an ortho-tolyl group and a methylamine functional group. The molecular formula for this compound is with a molecular weight of approximately 188.23 g/mol.
The synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the tolyl and methylamine groups. A common synthetic route includes:
The reaction conditions are typically mild, often employing bases such as sodium hydroxide or potassium carbonate to facilitate the cycloaddition. Industrial production may involve optimizing these conditions for higher yields and purity, utilizing advanced catalysts and purification techniques like chromatography or recrystallization.
The molecular structure of (3-(o-Tolyl)isoxazol-5-yl)methanamine can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 188.23 g/mol |
IUPAC Name | [3-(2-methylphenyl)-1,2-oxazol-5-yl]methanamine |
InChI | InChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11-6-9(7-12)14-13-11/h2-6H,7,12H2,1H3 |
InChI Key | WVMGVFWZPDICRK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C2=NOC(=C2)CN |
This structure highlights the unique arrangement of atoms within the compound, which influences its chemical behavior and interactions.
(3-(o-Tolyl)isoxazol-5-yl)methanamine can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly impacts the outcomes of these reactions. For example:
The mechanism of action for (3-(o-Tolyl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets within biological systems. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular pathways can vary depending on the context of use, suggesting potential applications in pharmacology or biochemistry.
The physical properties of (3-(o-Tolyl)isoxazol-5-yl)methanamine include:
Chemical properties include:
Relevant data regarding these properties can be obtained through experimental characterization methods such as spectroscopy.
(3-(o-Tolyl)isoxazol-5-yl)methanamine has several scientific applications:
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: